molecular formula C9H15NO2S B1466358 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1483755-90-3

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1466358
CAS RN: 1483755-90-3
M. Wt: 201.29 g/mol
InChI Key: AALZNEIVNUFVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications such as drug development, catalysis, and material synthesis. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to exhibit various chemical reactions. For instance, they have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .

Scientific Research Applications

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in the development of drugs, such as the anti-depressant drug sertraline. It has also been used in the study of biochemical pathways, such as the synthesis of fatty acids, and in the study of physiological effects, such as the effects of this compound on the immune system. In addition, this compound has been used in the study of the effects of oxidative stress on cells, and in the study of the effects of environmental toxins on the human body.

Advantages and Limitations for Lab Experiments

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, and it is relatively non-toxic. However, it is important to note that this compound is a relatively potent compound, and it can be toxic at high concentrations. Therefore, it is important to use caution when handling this compound in laboratory experiments.

Future Directions

There are several potential future directions for the use of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid in scientific research. One potential direction is the development of new drugs and treatments based on the biochemical and physiological effects of this compound. Another potential direction is the further study of the biochemical pathways that are affected by this compound, in order to gain a better understanding of its mechanism of action. In addition, further research could be done on the effects of this compound on oxidative stress, environmental toxins, and the immune system. Finally, further research could be done on the advantages and limitations of this compound for use in laboratory experiments, in order to optimize its use in scientific research.

Biochemical Analysis

Biochemical Properties

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring, a key component of this compound, is known to interact with enantioselective proteins, influencing their binding modes . These interactions can lead to different biological profiles of drug candidates, making this compound a valuable tool in medicinal chemistry.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can alter the cellular environment, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in these interactions, as different stereoisomers can result in varying biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of the cells and organisms in which the compound is present .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects more efficiently .

properties

IUPAC Name

1-(thiolan-3-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-9(12)7-1-3-10(5-7)8-2-4-13-6-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALZNEIVNUFVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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